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Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized

by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory

failure. There is a critical unmet need for effective therapies that can slow or halt the

progression of this devastating disease. Pridopidine, an oral small molecule, has emerged as a

promising investigational therapy for ALS.[1][2] Initially developed as a dopamine stabilizer, its

primary mechanism of action is now understood to be the selective and potent agonism of the

Sigma-1 Receptor (S1R).[2][3] This guide provides a comprehensive technical overview of

Pridopidine for researchers, scientists, and drug development professionals, focusing on its

mechanism of action, preclinical evidence, and clinical trial findings in the context of ALS.

Mechanism of Action: The Sigma-1 Receptor (S1R)
Pridopidine's therapeutic potential in ALS is primarily attributed to its high-affinity binding and

activation of the S1R.[2] The S1R is an intracellular chaperone protein located at the

mitochondria-associated membrane of the endoplasmic reticulum (ER), a critical cellular

signaling hub.[2][4][5] S1R is highly expressed in the brainstem and spinal cord, regions

profoundly affected in ALS.[6]

Activation of S1R by Pridopidine triggers a cascade of neuroprotective effects:
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Reduction of ER Stress: Pridopidine has been shown to mitigate ER stress, an early

hallmark of ALS, by reducing the expression of key stress markers like BiP and CHOP.[7][8]

Enhancement of Mitochondrial Function: It improves mitochondrial activity, respiration, and

motility while reducing the production of reactive oxygen species (ROS).[4][8]

Upregulation of Neurotrophic Factors: Pridopidine enhances the secretion of crucial

neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-

derived neurotrophic factor (GDNF), which support motor neuron survival and function.[1][9]

Axonal Transport and NMJ Integrity: In preclinical models of ALS, Pridopidine has been

shown to improve deficits in axonal transport and protect the integrity of the neuromuscular

junction (NMJ), which is crucial for neuron-muscle communication.[10][11]

The following diagram illustrates the proposed signaling pathway of Pridopidine.
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Proposed Signaling Pathway of Pridopidine in ALS
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Pridopidine activates S1R, leading to multiple neuroprotective effects.

Preclinical Evidence
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Pridopidine's efficacy has been evaluated in various preclinical ALS models, demonstrating its

potential to ameliorate key pathological features of the disease.

Model System Key Findings Reference

SOD1G93A Mouse Model

Profound reduction in mutant

SOD1 aggregation in the

spinal cord.Attenuation of NMJ

disruption and subsequent

muscle wasting.Beneficial

modulation of axonal transport

deficits.

[10]

In Vitro Neuromuscular Co-

cultures

Diminished NMJ

disruption.Reduced motor

neuron death.Increased

number of neuromuscular

junctions.

[10][11]

Human and Mouse HD Models

Rescued mitochondrial

function and reduced oxidative

stress.Prevented disruption of

mitochondria-ER contact

sites.Ameliorated ER stress.

[4][5]

These preclinical studies provided a strong rationale for advancing Pridopidine into clinical

trials for ALS, suggesting that its S1R-mediated neuroprotective effects could translate into

clinical benefits for patients.[12]

Clinical Development: The HEALEY ALS Platform
Trial
Pridopidine was evaluated as Regimen D in the HEALEY ALS Platform Trial (NCT04615923), a

multi-center, multi-regimen Phase 2 study designed to accelerate the development of ALS

therapies.[13][14]

Objective: To evaluate the safety and efficacy of Pridopidine in participants with ALS.[14]
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Design: Randomized, double-blind, placebo-controlled trial. Participants were randomized in

a 3:1 ratio to receive either Pridopidine or a matching placebo.[14][15]

Participants: 121 participants received Pridopidine, and 164 received a shared placebo.

Eligible participants had possible, probable, or definite ALS (as per El Escorial criteria),

symptom onset of less than 36 months, and a vital capacity of over 50% predicted.[13]

Intervention: Pridopidine 45 mg administered orally, twice daily, for 24 weeks.[13][14]

Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised

(ALSFRS-R) total score over 24 weeks.[13]

Secondary & Exploratory Endpoints: Included measures of speech (e.g., speaking rate,

articulation rate), respiration, muscle strength, quality of life (ALSAQ-40), and survival.[13]

[16]

The following diagram outlines the general workflow for a participant in the trial.
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Participant Workflow in HEALEY ALS Platform Trial
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Workflow for participants in the Pridopidine arm of the HEALEY trial.
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Pridopidine was found to be well-tolerated, with a safety profile consistent with prior studies.

[13] The trial did not meet its primary endpoint of significantly slowing disease progression as

measured by the ALSFRS-R total score in the full analysis set.[12][17][18]

However, pre-specified and post-hoc analyses of certain subgroups and secondary endpoints

revealed encouraging trends and statistically significant benefits.[13][16][19]

Table 1: Key Efficacy Results from the HEALEY ALS Platform Trial (Regimen D)
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Endpoint/Subg
roup

Pridopidine
Group

Placebo Group
Outcome/Signi
ficance

Reference

Primary Endpoint

(Full Analysis

Set)

No significant

difference in

ALSFRS-R

change from

baseline.

[13][18]

--- --- --- --- ---

Post-Hoc:

Definite/Probable

ALS, Early

(<18mo), Fast

Progressors

ALSFRS-R:

Greater

improvement

(Δ5.2, p=0.04).

[13]

ALSFRS-R: 32%

slowing of

progression

(p=0.03).

Respiratory

Decline: 62%

slowing (p=0.03).

Dyspnea

Decline: 87%

slowing (p=0.04).

Survival: Median

survival

prolonged from

~300 to ~600

days (p=0.069).

[13]

--- --- --- --- ---

Pre-specified:

Speech (Full

Analysis Set)

Speaking Rate:

Significant

improvement

[13][19]
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(Δ1.08,

p<0.0001).

Articulation Rate:

Significant

improvement

(Δ1.03,

p<0.0001).

[13][19]

--- --- --- --- ---

Post-Hoc:

Quality of Life

(Definite ALS,

Early)

ALSAQ-40: Less

decline (Δ-10.83,

p=0.018).

[13]

Eating &

Drinking: Less

decline (Δ-19.18,

p=0.015).

[13]

--- --- --- --- ---

Biomarker:

Neurofilament

Light (NfL)

40% reduction in

rapidly declining

patients (<18mo

onset).

[19][20]

These findings, particularly the positive effects on speech, bulbar function, and survival in

patients with earlier and more rapidly progressing disease, have provided a strong rationale for

further investigation.[12][16]

Future Directions and Phase 3 Trial
Based on the promising results from the HEALEY trial, a pivotal Phase 3 study is being

planned and is expected to begin enrolling participants in early 2026.[7][21]

Planned Phase 3 Trial Design:

Population: Expected to enroll individuals with early and rapidly progressive ALS.[21]
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Duration: A 48-week double-blind treatment period followed by a 48-week open-label

extension.[7]

Primary Endpoint: Change from baseline in ALSFRS-R adjusted for mortality at 48 weeks.[7]

Secondary Endpoints: Survival, measures of speech, respiratory function (SVC), bulbar

function, and quality of life (ALSAQ-40).[7][21]

The logical relationship for the continued development of Pridopidine is outlined below.

Rationale for Continued Pridopidine Development in ALS

Strong Preclinical Evidence
(S1R activation, neuroprotection)

Phase 2 HEALEY Trial

Primary Endpoint Not Met
in Full Population

Positive Post-Hoc & Secondary Endpoint Data
(Speech, Survival in Subgroups) Favorable Safety Profile

Pivotal Phase 3 Trial

Potential Regulatory Submission

Click to download full resolution via product page

The path from preclinical data to the planned Phase 3 trial.

Conclusion
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Pridopidine represents a novel therapeutic approach for ALS, targeting the neuroprotective

Sigma-1 Receptor. While the Phase 2 HEALEY ALS Platform Trial did not meet its primary

endpoint in the broad study population, the consistent positive signals observed in speech,

bulbar function, and survival in specific patient subgroups are highly encouraging. These

findings, coupled with a favorable safety profile and a well-defined mechanism of action,

strongly support its continued development. The upcoming Phase 3 trial, focusing on patients

with earlier and more rapidly progressing disease, will be crucial in definitively determining the

clinical efficacy of Pridopidine as a potential new treatment for ALS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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